molecular formula C17H14N2O3S B7590702 N-[(3-ketobenzothiophen-2-ylidene)amino]-N-(4-methoxyphenyl)acetamide

N-[(3-ketobenzothiophen-2-ylidene)amino]-N-(4-methoxyphenyl)acetamide

Cat. No. B7590702
M. Wt: 326.4 g/mol
InChI Key: CCNNPZAKZZUNBG-ZCXUNETKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-ketobenzothiophen-2-ylidene)amino]-N-(4-methoxyphenyl)acetamide, also known as KM-1, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer treatment.

Mechanism of Action

The exact mechanism of action of N-[(3-ketobenzothiophen-2-ylidene)amino]-N-(4-methoxyphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. Specifically, this compound has been shown to inhibit the activity of the protein kinase CK2, which plays a key role in regulating cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of cancer cell growth and proliferation, and the modulation of various signaling pathways involved in cancer development and progression. In addition, this compound has been found to have low toxicity in normal cells, making it a promising candidate for further research and development.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(3-ketobenzothiophen-2-ylidene)amino]-N-(4-methoxyphenyl)acetamide for lab experiments is its anti-cancer properties, which make it a valuable tool for studying cancer development and progression. In addition, this compound has been found to have low toxicity in normal cells, which makes it a safer alternative to other anti-cancer drugs that can have harmful side effects. However, one limitation of this compound is its complex synthesis method, which can make it difficult and time-consuming to produce in large quantities.

Future Directions

There are several future directions for research on N-[(3-ketobenzothiophen-2-ylidene)amino]-N-(4-methoxyphenyl)acetamide, including:
1. Further investigation of the mechanism of action of this compound to better understand how it inhibits cancer cell growth and proliferation.
2. Development of new this compound derivatives with improved anti-cancer properties and lower toxicity.
3. Investigation of the potential use of this compound in combination with other anti-cancer drugs to enhance its effectiveness.
4. Exploration of the potential applications of this compound in other diseases beyond cancer.
5. Investigation of the pharmacokinetics and pharmacodynamics of this compound to better understand its efficacy and safety in humans.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promise for its potential applications in cancer treatment. Its anti-cancer properties, low toxicity in normal cells, and ability to inhibit cancer cell growth and proliferation make it a valuable tool for studying cancer development and progression. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in other diseases beyond cancer.

Synthesis Methods

N-[(3-ketobenzothiophen-2-ylidene)amino]-N-(4-methoxyphenyl)acetamide can be synthesized using a multi-step process that involves the reaction of 2-aminothiophenol with acetic anhydride to form 2-acetamidothiophenol. This compound is then reacted with 4-methoxybenzaldehyde to form N-(4-methoxybenzylidene)-2-acetamidothiophenol, which is subsequently reacted with ethyl chloroacetate to obtain this compound.

Scientific Research Applications

N-[(3-ketobenzothiophen-2-ylidene)amino]-N-(4-methoxyphenyl)acetamide has been studied extensively for its potential applications in cancer treatment. Research has shown that this compound has anti-cancer properties and can induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been found to inhibit the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

N-(4-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-11(20)19(12-7-9-13(22-2)10-8-12)18-17-16(21)14-5-3-4-6-15(14)23-17/h3-10H,1-2H3/b18-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNNPZAKZZUNBG-ZCXUNETKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)OC)N=C2C(=O)C3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(C1=CC=C(C=C1)OC)/N=C\2/C(=O)C3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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